![molecular formula C7H6N4O2 B1398864 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-carbonsäure CAS No. 1095822-30-2](/img/structure/B1398864.png)
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-carbonsäure
Übersicht
Beschreibung
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound binds to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid affects the cell cycle regulatory pathway . This results in the arrest of cell cycle progression, particularly at the G1/S transition, leading to the inhibition of cell proliferation .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The inhibition of CDK2 by 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell proliferation, making this compound a potential candidate for cancer treatment .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.
Cellular Effects
The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, which is involved in the regulation of the cell cycle and apoptosis. Additionally, it affects gene expression by downregulating genes associated with cell proliferation and survival.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and apoptosis. The inhibition of CDK2 also results in the downregulation of genes involved in cell proliferation and survival, further contributing to the compound’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, but prolonged exposure can lead to the development of resistance in some cell lines . This resistance is often associated with changes in the expression of genes involved in drug metabolism and efflux.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anticancer effects while minimizing toxicity.
Metabolic Pathways
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility, facilitating its excretion via the kidneys. The compound’s metabolites have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . In particular, the compound tends to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit CDK2, which is localized in the nucleus, suggests that it can effectively penetrate the nuclear membrane . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its biological activity .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-amino-1-methyl-1H-pyrazole with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . Reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: These compounds also exhibit significant biological activities and share a similar core structure.
Thioglycoside derivatives: These compounds have been shown to possess potent cytotoxic activities against various cancer cell lines.
The uniqueness of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid lies in its specific substitution pattern and its ability to selectively inhibit CDK2, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHTCLSLSBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
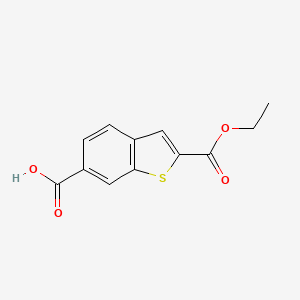
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)
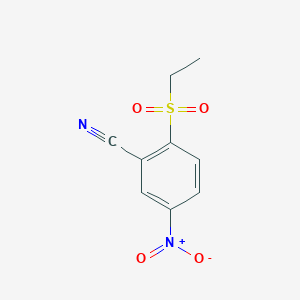


![tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate](/img/structure/B1398790.png)
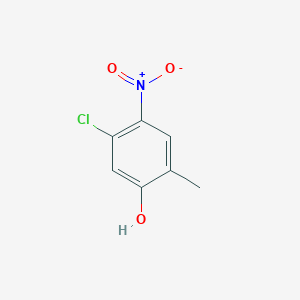
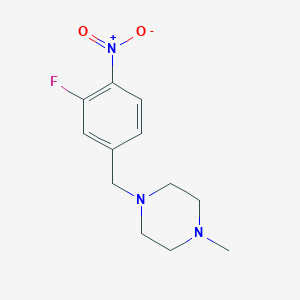
![8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)
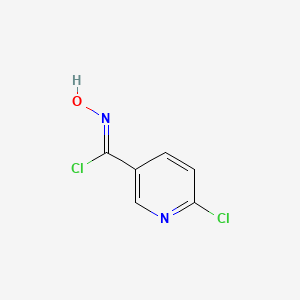
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)

